molecular formula C20H14F4N2O4 B2831045 1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 868678-19-7

1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2831045
CAS No.: 868678-19-7
M. Wt: 422.336
InChI Key: GAFWIVVZUZYFEO-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative with several functional groups attached, including a fluorobenzyl group, a trifluoromethoxyphenyl group, and a carboxamide group . These groups could potentially influence the compound’s reactivity and interactions with other molecules.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . The fluorine atoms in the molecule would be particularly useful in 19F NMR, providing distinct signals that can help elucidate the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine might increase its lipophilicity, affecting its solubility and distribution in the body . The exact properties would need to be determined experimentally.

Scientific Research Applications

Orexin Receptor Antagonists in Compulsive Behavior

Research on orexin receptors and their antagonists, such as SB-649868, has shown that blocking these receptors can reduce compulsive food intake in animal models, suggesting potential therapeutic applications for eating disorders with a compulsive component. The study demonstrates the role of orexin-1 receptor mechanisms in binge eating, indicating that selective antagonism at this receptor could be a novel approach to treating such disorders (Piccoli et al., 2012).

Development of Aromatic Polyamides

Research into the synthesis and characterization of new diphenylfluorene-based aromatic polyamides has contributed to the development of materials with high thermal stability and good solubility in organic solvents. These materials are promising for advanced applications due to their excellent film-forming abilities and resistance to high temperatures (Hsiao et al., 1999).

Antimicrobial Agents

The development of 1,4-disubstituted 1,2,3-triazole derivatives demonstrates the potential of novel compounds in acting as antimicrobial agents. These compounds show moderate to good activities against various bacterial and fungal strains, highlighting the importance of chemical synthesis in discovering new therapeutic agents (Jadhav et al., 2017).

HIV Integrase Inhibitors

Compounds like MK-0518 represent significant advances in the treatment of HIV/AIDS by inhibiting the HIV-1 integrase enzyme, a key player in the viral replication process. The development and clinical advancement of these inhibitors underscore the critical role of chemical synthesis in addressing global health challenges (Schroeder et al., 2009).

Properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O4/c21-14-5-3-13(4-6-14)12-29-26-11-1-2-17(19(26)28)18(27)25-15-7-9-16(10-8-15)30-20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFWIVVZUZYFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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